molecular formula C8H7ClN2O2 B1614049 4-Chloro-6-methoxy-1H-indazol-3-ol CAS No. 885519-79-9

4-Chloro-6-methoxy-1H-indazol-3-ol

Cat. No.: B1614049
CAS No.: 885519-79-9
M. Wt: 198.6 g/mol
InChI Key: ZIQKOVAEKMPAJE-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chloro and methoxy group on the indazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-1H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-chloro-6-hydroxy-1H-indazol-3-ol.

    Reduction: Formation of 6-methoxy-1H-indazol-3-ol.

    Substitution: Formation of 4-amino-6-methoxy-1H-indazol-3-ol or 4-thio-6-methoxy-1H-indazol-3-ol.

Scientific Research Applications

4-Chloro-6-methoxy-1H-indazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but it often involves inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazol-3-ol: Lacks the methoxy group, which may reduce its reactivity and biological activity.

    6-Methoxy-1H-indazol-3-ol: Lacks the chloro group, which may alter its chemical properties and applications.

    4-Bromo-6-methoxy-1H-indazol-3-ol: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological effects.

Uniqueness

4-Chloro-6-methoxy-1H-indazol-3-ol is unique due to the presence of both chloro and methoxy groups, which enhance its chemical versatility and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-chloro-6-methoxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQKOVAEKMPAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646203
Record name 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-79-9
Record name 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methoxy-1H-indazol-3-ol
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4-Chloro-6-methoxy-1H-indazol-3-ol
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